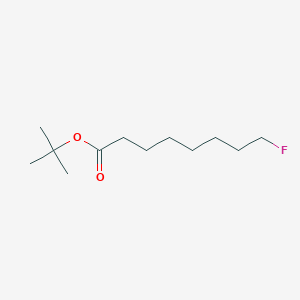

tert-Butyl 8-fluorooctanoate

CAS No.:

Cat. No.: VC17858839

Molecular Formula: C12H23FO2

Molecular Weight: 218.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23FO2 |

|---|---|

| Molecular Weight | 218.31 g/mol |

| IUPAC Name | tert-butyl 8-fluorooctanoate |

| Standard InChI | InChI=1S/C12H23FO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |

| Standard InChI Key | DXKWVHSAPIOVKG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCF |

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl 8-fluorooctanoate (C₁₂H₂₃FO₂) consists of an octanoic acid backbone substituted with a fluorine atom at the eighth carbon and a tert-butyl ester group at the carboxyl terminus. The tert-butyl group (C(CH₃)₃) confers steric bulk, influencing reactivity and stability, while the fluorine atom introduces electronegativity and potential bioactivity. The compound’s IUPAC name is tert-butyl 8-fluorooctanoate, and its structure aligns with the general formula for branched esters used in pharmaceuticals and polymer chemistry .

Key Structural Features:

-

Fluorine substitution: Enhances metabolic stability and lipophilicity, common in medicinal chemistry .

-

Ester group: Provides sites for hydrolysis or transesterification reactions, enabling functionalization .

-

Alkyl chain length: The eight-carbon backbone may facilitate membrane permeability in biological systems .

Physicochemical Properties

While experimental data for tert-butyl 8-fluorooctanoate are sparse, analogous compounds suggest the following properties:

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 8-fluorooctanoate likely follows methodologies analogous to those for tert-butyl bromooctanoate and chloroacetate esters. A plausible route involves:

-

Fluorination of Octanoic Acid Derivatives:

-

Step 1: 8-Bromooctanoic acid is subjected to nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) .

-

Step 2: The resulting 8-fluorooctanoic acid is esterified with tert-butanol via acid-catalyzed Fischer esterification or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

-

-

Alternative Pathway (Patented Methods):

-

As described in CN106397189A, tert-butyl esters can be synthesized via acid-alkene reactions using solid acid catalysts (e.g., macroporous strong acid cation exchange resins) . For 8-fluorooctanoate, this would require substituting chloroacetic acid with 8-fluorooctanoic acid and reacting with isobutene under controlled conditions (20–35°C, 6–10 hours) .

-

Optimization Challenges

-

Fluorine Incorporation: Direct fluorination may compete with elimination reactions, necessitating anhydrous conditions and excess fluoride sources .

-

Esterification Yield: Steric hindrance from the tert-butyl group can reduce reaction efficiency, requiring prolonged reflux or elevated temperatures .

-

Purification: High-purity distillation or column chromatography is critical to isolate the product from diisobutylene and unreacted precursors .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Fluorinated tert-butyl esters are pivotal in drug discovery, particularly in prodrug design. The tert-butyl group enhances stability during synthesis, while the fluorine atom improves bioavailability. For example:

-

Anticancer Agents: Fluorinated alkyl chains are incorporated into kinase inhibitors to modulate target binding .

-

Antiviral Drugs: Esters like tert-butyl 8-fluorooctanoate could serve as lipophilic carriers for nucleoside analogs .

Polymer Science

In material sciences, such esters act as monomers for fluorinated polymers, which exhibit unique thermal and chemical resistance. Potential uses include:

Agrochemicals

Fluorinated esters are explored as surfactants or active ingredients in pesticides due to their environmental persistence and ability to penetrate waxy plant cuticles .

Future Research Directions

Synthetic Advancements

-

Catalyst Development: Heterogeneous catalysts (e.g., zeolites) could improve fluorination efficiency and reduce waste .

-

Continuous Flow Systems: Microreactor technology may enhance scalability and safety in large-scale production .

Biological Evaluation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume